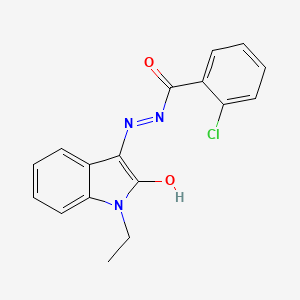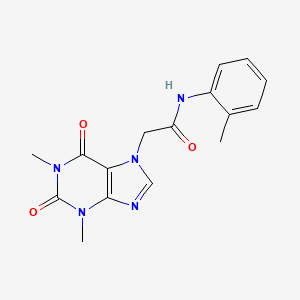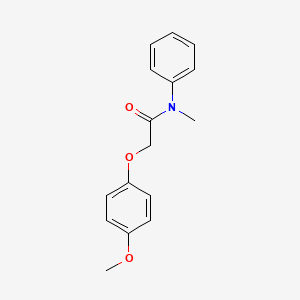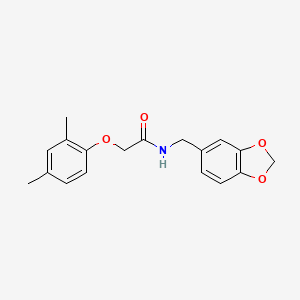![molecular formula C15H16N6O B5778871 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the triazolopyrimidine family and has been shown to have promising pharmacological properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in cellular processes such as cell growth and inflammation. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of microorganisms. Additionally, it has been shown to have low toxicity in normal cells, indicating its potential as a safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity in normal cells, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine involves the reaction of 5-(phenoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified by recrystallization to obtain a white solid.
Scientific Research Applications
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its anti-microbial properties, with potential applications in treating bacterial infections.
properties
IUPAC Name |
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-22-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJZLLDALDSFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)


